3,6-Dimethyl-1-phenylheptane-3-peroxol
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Overview
Description
3,6-Dimethyl-1-phenylheptane-3-peroxol is an organic compound with the molecular formula C15H24O2 It is a peroxide derivative, characterized by the presence of a peroxol group (-O-OH) attached to a heptane chain substituted with methyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethyl-1-phenylheptane-3-peroxol typically involves the reaction of 3,6-dimethyl-1-phenylheptane with hydrogen peroxide in the presence of an acid catalyst. The reaction conditions often include:
Temperature: 0-5°C
Solvent: Acetic acid or methanol
Catalyst: Sulfuric acid or hydrochloric acid
The reaction proceeds via the formation of a hydroperoxide intermediate, which is then converted to the peroxol derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Continuous flow reactors to ensure efficient mixing and temperature control
Purification: Distillation or recrystallization to obtain the pure compound
Safety Measures: Proper handling and storage of peroxides to prevent decomposition and potential hazards
Chemical Reactions Analysis
Types of Reactions
3,6-Dimethyl-1-phenylheptane-3-peroxol undergoes various chemical reactions, including:
Oxidation: The peroxol group can be further oxidized to form more stable oxygenated products.
Reduction: Reduction of the peroxol group can yield alcohols or hydrocarbons.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst (AlCl3)
Major Products
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alcohols or alkanes
Substitution: Formation of halogenated aromatic compounds
Scientific Research Applications
3,6-Dimethyl-1-phenylheptane-3-peroxol has several scientific research applications, including:
Biology: Studied for its potential antioxidant properties and effects on cellular oxidative stress.
Medicine: Investigated for its potential use in drug formulations due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other organic compounds.
Mechanism of Action
The mechanism of action of 3,6-Dimethyl-1-phenylheptane-3-peroxol involves the interaction of the peroxol group with various molecular targets. The peroxol group can:
Generate Reactive Oxygen Species (ROS): Leading to oxidative stress in biological systems.
Interact with Enzymes: Modulating enzyme activity and affecting metabolic pathways.
Act as an Antioxidant: Scavenging free radicals and protecting cells from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
3,6-Dimethyl-1-phenylheptane: Lacks the peroxol group, making it less reactive.
1-Phenylheptane-3-peroxol: Similar structure but without the methyl substitutions, affecting its chemical properties.
3,6-Dimethyl-1-phenylhexane-3-peroxol: Similar but with a shorter carbon chain, influencing its reactivity and applications.
Uniqueness
3,6-Dimethyl-1-phenylheptane-3-peroxol is unique due to the presence of both methyl and phenyl groups along with the peroxol group. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
78484-94-3 |
---|---|
Molecular Formula |
C15H24O2 |
Molecular Weight |
236.35 g/mol |
IUPAC Name |
(3-hydroperoxy-3,6-dimethylheptyl)benzene |
InChI |
InChI=1S/C15H24O2/c1-13(2)9-11-15(3,17-16)12-10-14-7-5-4-6-8-14/h4-8,13,16H,9-12H2,1-3H3 |
InChI Key |
LDOYNHWZMXNSEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(C)(CCC1=CC=CC=C1)OO |
Origin of Product |
United States |
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